![molecular formula C8H11F2NO2 B2356162 N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide CAS No. 2290605-06-8](/img/structure/B2356162.png)
N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorooxolane ring, which imparts distinct chemical reactivity and stability, making it a valuable subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of a difluorooxolane derivative with an appropriate amide precursor. One common method includes the use of difluorooxolane-2-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with an amine under controlled conditions to yield the desired amide product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives .
Scientific Research Applications
N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorooxolane ring can form stable interactions with active sites, potentially inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide]: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another fluorinated compound with distinct properties and uses.
Uniqueness
N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide stands out due to its difluorooxolane ring, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .
Properties
IUPAC Name |
N-[(4,4-difluorooxolan-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c1-2-7(12)11-4-6-3-8(9,10)5-13-6/h2,6H,1,3-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBCUUSZMIVQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(CO1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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